molecular formula C14H13N3OS B5752352 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide

Cat. No. B5752352
M. Wt: 271.34 g/mol
InChI Key: LSTMYUWFVLKXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide, also known as SIRT6 inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. SIRT6 is a protein that plays a crucial role in regulating various cellular processes such as DNA repair, metabolism, and inflammation. Inhibition of SIRT6 has been shown to have beneficial effects in various disease models, making it a promising target for drug development.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide involves inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide activity. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide leads to increased acetylation of histone proteins, which alters gene expression and cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer, it leads to decreased cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapy. In diabetes, it leads to improved insulin sensitivity, glucose metabolism, and pancreatic beta-cell function. In neurodegenerative diseases, it leads to decreased neuronal damage, improved cognitive function, and enhanced neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide in lab experiments include its specificity for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various disease models. The limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide. One direction is to further investigate its therapeutic potential in various disease models, including cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a complex process that involves several steps. The starting materials are 4-ethyl-5-methyl-2-thiophene carboxylic acid and nicotinamide, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzonitrile in the presence of a base to yield the final product.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have beneficial effects in cancer, diabetes, and neurodegenerative diseases. In cancer, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to suppress tumor growth and enhance the effectiveness of chemotherapy. In diabetes, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative diseases, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-3-11-9(2)19-14(12(11)7-15)17-13(18)10-5-4-6-16-8-10/h4-6,8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTMYUWFVLKXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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